trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Overview
Description
“trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C25H30 . It is also known as 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” consists of 25 carbon atoms and 30 hydrogen atoms . The InChI code for this compound is 1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3/t21-,24- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.51 . It has a melting point of 107-109°C . The compound is solid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 457.5±34.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 69.0±0.8 kJ/mol . The flash point is 230.1±19.8 °C .Scientific Research Applications
Synthesis and Industrial Applications
Trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl is a compound of interest in various industrial applications, particularly in the synthesis of materials for liquid crystal displays (LCDs). A study by Wu et al. (2022) explored the efficient synthesis of cis-4-Propylcyclohexanol, a crucial intermediate for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in LCD manufacture. They achieved a green production method at an industrial scale, highlighting the relevance of these compounds in the LCD industry (Wu et al., 2022).
Liquid Crystal Research
Research into the dielectric properties of anisotropic solutions containing structurally similar dipolar solutes, including derivatives of trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl, has been conducted. Toriyama et al. (1996) investigated these interactions in a nonpolar nematic liquid crystal solvent. Their findings contribute to understanding the fundamental properties of liquid crystals used in various electronic displays (Toriyama et al., 1996).
Studies on Nematic Compounds
The mesomorphic and physical properties of a series of compounds related to trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl have been studied by Takatsu et al. (1986). They prepared various nematic mixtures and analyzed their physical properties, contributing to the understanding of materials used in liquid crystal technology (Takatsu et al., 1986).
Chromatographic Separation Techniques
In the field of chemistry, Maddox and Lin (1999) developed high-performance liquid chromatographic methods for separating isomers of compounds structurally related to trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl. Such methods are vital for purifying specific isomers for further research and industrial applications (Maddox & Lin, 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALOUQODWWGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004823 | |
Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
CAS RN |
84540-37-4 | |
Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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